4-Ethenylbenzenesulfonyl fluoride
Overview
Description
4-Ethenylbenzenesulfonyl fluoride, also known as 4-vinylbenzenesulfonyl fluoride, is an organic compound with the molecular formula C8H7FO2S. This compound features a sulfonyl fluoride group attached to a benzene ring with an ethenyl (vinyl) substituent at the para position. It is known for its unique reactivity and stability, making it valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method ensures the efficient conversion of the sulfonyl chloride to the sulfonyl fluoride under mild conditions.
Another method involves the direct fluorosulfonylation of 4-vinylbenzene using fluorosulfonic acid. This process is typically carried out under controlled conditions to prevent over-fluorination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and high efficiency. The use of automated systems allows for the optimization of reaction parameters, reducing the risk of side reactions and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydroboration and hydrosilylation, leading to the formation of organoboron and organosilicon compounds.
Polymerization: The ethenyl group can undergo radical polymerization to form polymers with sulfonyl fluoride functionalities, which are useful in various applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used.
Addition Reactions: Hydroboration is performed using borane (BH3) or its derivatives, while hydrosilylation employs silanes like triethylsilane (Et3SiH).
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Organoboron and Organosilicon Compounds: Resulting from addition reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethenylbenzenesulfonyl fluoride primarily involves its reactivity with nucleophilic residues in proteins and enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active sites of enzymes, forming a covalent sulfonyl-enzyme complex. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .
In addition to serine residues, the compound can also react with other nucleophilic amino acids, such as lysine and histidine, further contributing to its inhibitory effects .
Comparison with Similar Compounds
4-Ethenylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
4-Methylbenzenesulfonyl Fluoride: Similar in structure but with a methyl group instead of an ethenyl group.
4-Chlorobenzenesulfonyl Fluoride: Contains a chlorine substituent, leading to distinct chemical properties and reactivity patterns.
4-Nitrobenzenesulfonyl Fluoride:
The uniqueness of this compound lies in its combination of the reactive ethenyl group and the sulfonyl fluoride functionality, making it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
4-ethenylbenzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANYPNZHPGEIOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300253 | |
Record name | 4-Ethenylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-33-9 | |
Record name | 4-Ethenylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethenylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethenylbenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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